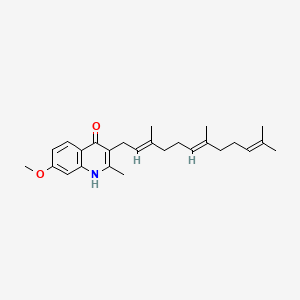
Antifungal agent 39
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal agent 39 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, thereby inhibiting their growth and proliferation. This compound is particularly effective against a wide range of fungal pathogens, making it a valuable tool in both clinical and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 39 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal activity of the compound. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. This includes maintaining optimal temperatures, pressures, and pH levels throughout the synthesis process. Quality control measures are also implemented to monitor the consistency and efficacy of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Antifungal agent 39 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, altering the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions are optimized to achieve the desired chemical transformations efficiently.
Major Products Formed
The major products formed from these reactions are typically more potent derivatives of this compound. These derivatives often exhibit enhanced antifungal activity and improved pharmacokinetic properties, making them more effective in clinical applications.
Applications De Recherche Scientifique
Antifungal agent 39 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new synthetic methodologies.
Biology: Employed in research to understand the cellular processes affected by antifungal agents and to identify potential targets for new drugs.
Medicine: Utilized in clinical trials to evaluate its efficacy and safety in treating fungal infections. It is also used in combination therapies to enhance the effectiveness of existing antifungal treatments.
Industry: Applied in the development of antifungal coatings and materials to prevent fungal contamination in various industrial processes.
Mécanisme D'action
Antifungal agent 39 exerts its effects by targeting specific components of the fungal cell membrane. It binds to ergosterol, a key sterol in the fungal cell membrane, disrupting its structure and function. This leads to increased membrane permeability, causing the leakage of essential cellular contents and ultimately resulting in cell death. The compound also inhibits the synthesis of ergosterol, further compromising the integrity of the fungal cell membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azoles: These compounds also inhibit ergosterol synthesis but differ in their chemical structure and spectrum of activity.
Polyenes: These agents bind to ergosterol and create pores in the fungal cell membrane, leading to cell death.
Echinocandins: These compounds inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.
Uniqueness of Antifungal agent 39
This compound is unique in its dual mechanism of action, targeting both ergosterol binding and synthesis. This dual action makes it more effective against a broader range of fungal pathogens and reduces the likelihood of resistance development. Additionally, its chemical structure allows for modifications that can enhance its antifungal activity and pharmacokinetic properties.
Propriétés
Formule moléculaire |
C23H22ClN3O5 |
|---|---|
Poids moléculaire |
455.9 g/mol |
Nom IUPAC |
(E)-N-(2-chlorophenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |
InChI |
InChI=1S/C23H22ClN3O5/c1-31-15-6-7-18-16(14-15)23(32-22(30)26-18)10-12-27(13-11-23)21(29)9-8-20(28)25-19-5-3-2-4-17(19)24/h2-9,14H,10-13H2,1H3,(H,25,28)(H,26,30)/b9-8+ |
Clé InChI |
ZKKKFKHQKHTDTC-CMDGGOBGSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC=CC=C4Cl |
SMILES canonique |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


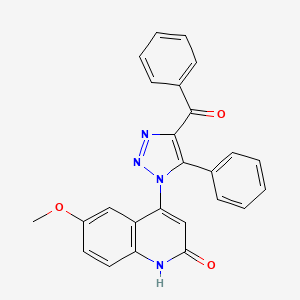
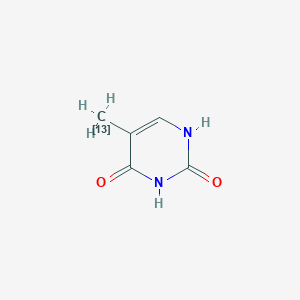
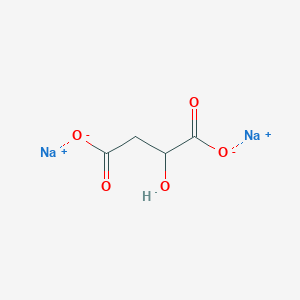

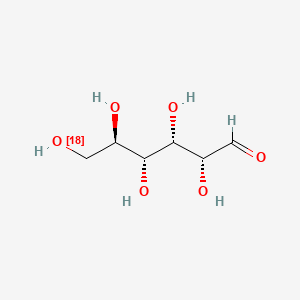

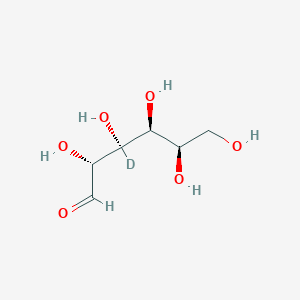
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
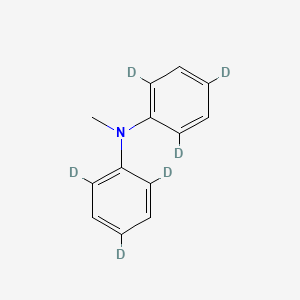
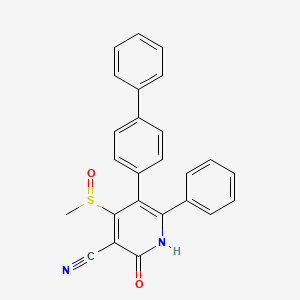
![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)

